molecular formula C6H15ClSi B093292 Butyl(chloro)dimethylsilane CAS No. 1000-50-6

Butyl(chloro)dimethylsilane

Cat. No. B093292
CAS RN: 1000-50-6
M. Wt: 150.72 g/mol
InChI Key: MXOSTENCGSDMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(chloro)dimethylsilane is a compound that is related to the field of organosilicon chemistry, which involves the study and synthesis of organic compounds containing silicon. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related organosilicon compounds and chlorination reactions, which can be relevant to understanding the broader context of butyl(chloro)dimethylsilane's chemistry.

Synthesis Analysis

The synthesis of organosilicon compounds can involve various strategies, including the use of chlorination agents and the formation of coordinate bonds with silicon. For example, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the use of thionyl chloride and tetrabutylammonium chloride to suppress side reactions during chlorination . Additionally, the formation of a coordinate bond between silicon and chloride is evidenced in the molecular structure of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane, which features a pentacoordinated silicon atom . These methods and findings could be extrapolated to the synthesis of butyl(chloro)dimethylsilane.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite complex, as seen in the X-ray study of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane. This compound exhibits a trigonal-bipyramidal coordination with axial O and Cl atoms, and a significant displacement of the Si atom towards the oxygen atom, indicating a coordinate bond . This information provides insight into the potential geometries and bonding patterns that might be expected in butyl(chloro)dimethylsilane.

Chemical Reactions Analysis

The chemical reactivity of chlorinated organosilicon compounds can involve various transformations. For instance, the chlorination of phenols leads to the formation of chloromethylene compounds and trichloro ketones, as demonstrated in the study of 2-t-butyl-4,6-dimethylphenol and 2,6-di-t-butyl-4-methylphenol . These reactions highlight the reactivity of chlorinated compounds and the potential for complex product formation, which is relevant for understanding the chemical behavior of butyl(chloro)dimethylsilane.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of butyl(chloro)dimethylsilane, they do provide data on related compounds. For example, the crystal structure analysis of a benzimidazole derivative reveals intermolecular interactions and the planarity of certain molecular fragments . Such structural details can influence the physical properties like melting points, solubility, and chemical reactivity. These aspects are crucial for predicting the behavior of butyl(chloro)dimethylsilane in various environments and reactions.

Scientific Research Applications

  • Synthesis of Silylamines : Reactions of tert-butyl (chloro) dimethylsilane with primary and secondary amines produce compounds used in various chemical processes due to their high stability toward hydrolysis and lower chemical reactivity compared to trimethylsilyl analogs (Bowser & Bringley, 1985).

  • Organosilane Compounds in Electrochemistry : Trinuclear ferrocenyl based organosilane compounds synthesized from butyl(dimethyl)silane have been studied for their electrochemical properties. These compounds are significant in exploring novel materials for electrochemical applications (Teimuri‐Mofrad, Safa, & Rahimpour, 2014).

  • Hydrosilylation of Functional Olefins : The hydrosilylation of polar compounds using dimethylsilane, including butyl variants, has been explored, showing applications in organic synthesis and material science (Salimgareeva, Kaverin, & Jurjev, 1978).

  • Optical Imaging for Cancer Detection : A water-soluble near-infrared dye, synthesized using derivatives of butyl(chloro)dimethylsilane, has shown potential in developing molecular-based beacons for cancer detection through in vivo optical imaging (Pham, Medarova, & Moore, 2005).

  • Structural Studies : Chloro derivatives of butyl(dimethyl)silane have been structurally analyzed using X-ray crystallography, contributing to the understanding of organosilicon chemistry and its applications in materials science (Macharashvili et al., 1988).

  • Synthesis of Liquid Crystals : Chiral unsymmetrical dimeric liquid crystals, incorporating a butyl or chloro group, have been synthesized using butyl(chloro)dimethylsilane. Their mesomorphic properties and phase behavior provide insights into materials science and nanotechnology applications (Sarkar et al., 2013).

  • Protecting Hydroxyl Groups in Organic Synthesis : The use of butyl(dimethyl)silane derivatives for protecting hydroxyl groups in organic synthesis has been studied. This method is useful in the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

  • Electro-Optical Behavior of Polysiloxanes : The synthesis and electro-optical behavior of chiral smectic side-chain polysiloxanes, prepared by hydrosilylation of a dimethylsilane-methyl-hydrosilane copolymer, have been explored for their potential in electronic and photonic applications (Svensson et al., 1993).

Safety and Hazards

Butyl(chloro)dimethylsilane is classified as a flammable liquid and can cause severe skin burns and eye damage . It’s recommended to avoid release to the environment and to use personal protective equipment like dust masks, eyeshields, and gloves when handling this substance .

Mechanism of Action

Target of Action

n-Butyldimethylchlorosilane, also known as Butylchlorodimethylsilane or Butyl(chloro)dimethylsilane, is a type of organosilicon compound. Its primary targets are organic compounds with active hydrogen atoms, such as alcohols, amines, and carboxylic acids . The role of these targets is to undergo a reaction with n-Butyldimethylchlorosilane, leading to the formation of silyl ethers, silyl amines, and silyl esters, respectively .

Mode of Action

The compound interacts with its targets through a process known as silylation . In this reaction, the chlorine atom in n-Butyldimethylchlorosilane is replaced by an organic substrate (alcohol, amine, or carboxylic acid), resulting in the formation of a new silicon-oxygen, silicon-nitrogen, or silicon-oxygen bond . This reaction is typically facilitated by a base, which serves to deprotonate the organic substrate .

Biochemical Pathways

The products of its reactions (silyl ethers, silyl amines, and silyl esters) can influence various biochemical pathways by altering the reactivity and solubility of biological molecules .

Pharmacokinetics

Due to its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability would be influenced by factors such as its reactivity, the presence of a suitable organic substrate, and the pH of the environment .

Result of Action

The primary result of n-Butyldimethylchlorosilane’s action is the formation of silyl derivatives of organic substrates . These derivatives can have altered physical and chemical properties, such as increased stability, altered reactivity, or increased lipophilicity . In a biological context, this could potentially influence the activity and function of biomolecules .

Action Environment

The action of n-Butyldimethylchlorosilane is strongly influenced by environmental factors. For instance, the presence of moisture can lead to hydrolysis of the compound, resulting in the formation of hydrochloric acid and a silanol . This reaction is typically undesirable in synthetic applications, as it can lead to side reactions and decrease the yield of the desired silyl derivative . Therefore, n-Butyldimethylchlorosilane is usually handled and stored under anhydrous conditions .

properties

IUPAC Name

butyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOSTENCGSDMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061376
Record name Silane, butylchlorodimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, butylchlorodimethyl-

CAS RN

1000-50-6
Record name Butyldimethylsilyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butylchlorodimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, butylchlorodimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, butylchlorodimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylchlorodimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silane, butylchlorodimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYLCHLORODIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VLH26PBU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl(chloro)dimethylsilane
Reactant of Route 2
Reactant of Route 2
Butyl(chloro)dimethylsilane
Reactant of Route 3
Reactant of Route 3
Butyl(chloro)dimethylsilane
Reactant of Route 4
Butyl(chloro)dimethylsilane
Reactant of Route 5
Reactant of Route 5
Butyl(chloro)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.